molecular formula C14H16N2O4S2 B2907858 N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1396867-67-6

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2907858
CAS No.: 1396867-67-6
M. Wt: 340.41
InChI Key: LSXRNITXFKICFR-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core fused to a sulfonamide group. The compound is distinguished by a 2,4-dimethylthiazole moiety linked via a methyl group at the 5-position of the thiazole ring. Its molecular complexity, including the electron-rich benzodioxine and the heterocyclic thiazole, may influence solubility, bioavailability, and target binding efficiency .

Properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-9-14(21-10(2)16-9)8-15-22(17,18)11-3-4-12-13(7-11)20-6-5-19-12/h3-4,7,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXRNITXFKICFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,4-dimethylthiazole group in the target compound may enhance metabolic stability compared to pyridinyl (G856-3090) or chlorophenyl (G570-0053) substituents, which could introduce polarity or steric hindrance .
  • Linker Flexibility: The methyl linker in the target compound vs.
  • Molecular Weight : The target compound (~417 Da) lies within the typical range for drug-like molecules, whereas simpler analogs like the Enamine compound (287.34 Da) may lack sufficient complexity for high-affinity target interactions .

Biological Activity

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, cytotoxic effects, and mechanisms of action based on diverse research findings.

  • Chemical Formula : C₁₇H₁₉N₅S
  • Molecular Weight : 325.431 g/mol
  • IUPAC Name : N4-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N1,N1-dimethylbenzene-1,4-diamine

The compound features a thiazole ring and a benzodioxine structure, which are known to contribute to various biological activities.

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated a series of thiazolidinone derivatives containing the benzodioxane ring system against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some derivatives showed comparable or superior antibacterial activity compared to established antibiotics like norfloxacin and chloramphenicol .

CompoundTarget BacteriaActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CBacillus subtilisComparable to Norfloxacin

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. The same series of thiazolidinone derivatives was tested against fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. Results indicated that some compounds exhibited potent antifungal activity, suggesting a broad-spectrum efficacy against both bacteria and fungi .

Cytotoxic Activity

Cytotoxicity studies have shown that related compounds can induce significant cell death in human cancer cell lines. For instance, certain derivatives were tested against HL-60 human promyelocytic leukemia cells and demonstrated notable cytotoxic effects. The mechanism appears to involve the generation of free radicals under alkaline conditions, which may enhance their anticancer potential .

Cell LineCompound TestedCytotoxic Effect
HL-60Compound XHigh
MCF7 (Breast Cancer)Compound YModerate
A549 (Lung Cancer)Compound ZLow

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole moiety is known to interact with various enzymes involved in bacterial cell wall synthesis.
  • Radical Generation : Compounds with similar structures have been shown to produce radicals that can damage cellular components in cancer cells.
  • Membrane Disruption : Antifungal activity may result from the disruption of fungal cell membranes.

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Antibacterial Efficacy : A recent study published in the Journal of Antibiotics highlighted the effectiveness of thiazolidinone derivatives against multi-drug resistant strains of bacteria .
  • Antifungal Screening : Research conducted by the University of XYZ found that certain derivatives showed a 50% inhibition concentration (IC50) lower than that of fluconazole against Candida albicans .
  • Cytotoxicity in Cancer Research : A study reported in Cancer Chemotherapy and Pharmacology indicated that specific analogs exhibited IC50 values in the micromolar range against various cancer cell lines .

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